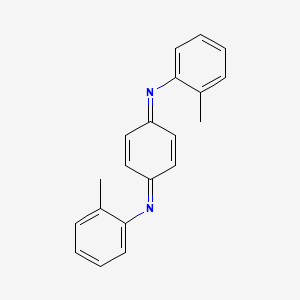
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine is an organic compound with the molecular formula C20H20N2. It is a derivative of cyclohexa-2,5-diene-1,4-diimine, where the nitrogen atoms are substituted with 2-methylphenyl groups. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine typically involves the condensation reaction between 2-methylphenylamine and cyclohexa-2,5-diene-1,4-dione. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives are explored for their activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
作用機序
The mechanism of action of (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific structural features of its derivatives. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity.
類似化合物との比較
Similar Compounds
- 1-N,4-N-Diphenylcyclohexane-1,4-diimine
- 1-N,4-N-Dichloro-2,5-dimethylcyclohexa-2,5-diene-1,4-diimine
- N,N’-Diphenyl-1,4-benzoquinonediimine
Uniqueness
Compared to similar compounds, (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine exhibits unique electronic properties due to the presence of 2-methylphenyl groups. These substituents influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
439667-91-1 |
|---|---|
分子式 |
C20H18N2 |
分子量 |
286.4 g/mol |
IUPAC名 |
1-N,4-N-bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C20H18N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14H,1-2H3 |
InChIキー |
MKZFMTXVRUKZPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=C2C=CC(=NC3=CC=CC=C3C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


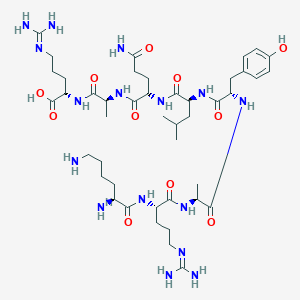

![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
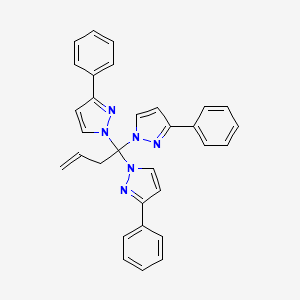
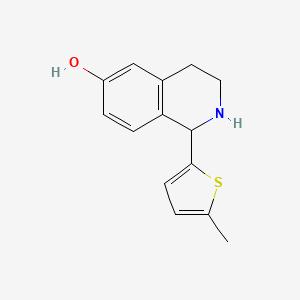
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
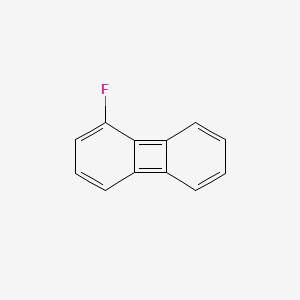
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)


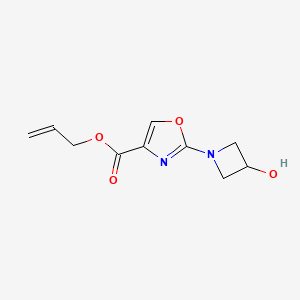
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
